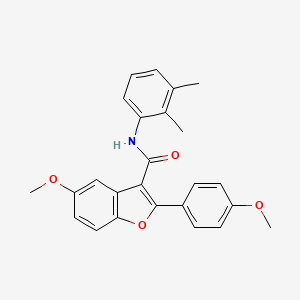

N-(2,3-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

CAS No.: 929451-89-8

Cat. No.: VC11937887

Molecular Formula: C25H23NO4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929451-89-8 |

|---|---|

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | N-(2,3-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |

| Standard InChI | InChI=1S/C25H23NO4/c1-15-6-5-7-21(16(15)2)26-25(27)23-20-14-19(29-4)12-13-22(20)30-24(23)17-8-10-18(28-3)11-9-17/h5-14H,1-4H3,(H,26,27) |

| Standard InChI Key | BWBHGAQEXCCLOX-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C |

| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C |

Introduction

The compound N-(2,3-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a complex organic molecule belonging to the benzofuran class, which is known for its diverse biological activities and applications in pharmaceuticals. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in benzofuran chemistry.

Biological Activity

Benzofurans are known for their antimicrobial, antifungal, and anticancer activities. While specific data on N-(2,3-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is not available, similar compounds have shown promising results in these areas. For instance, halogenated benzofurans have demonstrated antimicrobial activity against Gram-positive bacteria and fungi .

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Antifungal | Active against Candida species |

| Anticancer | Potential based on related benzofuran compounds |

Spectroscopic Analysis

Spectroscopic methods such as NMR and LC-MS are crucial for characterizing benzofuran compounds. These techniques help in confirming the structure and purity of the synthesized compound.

| Technique | Purpose |

|---|---|

| NMR (1H, 13C) | Structural confirmation |

| LC-MS | Purity assessment and molecular weight determination |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume